11-methyl-13-(piperidin-1-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
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Overview
Description
11-methyl-13-(piperidin-1-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological applications .
Mode of Action
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They can interact with multiple receptors, which makes them useful in developing new derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imidazole-containing compounds, have been shown to interact with various enzymes and proteins
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves various methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These methods allow for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of piperidine derivatives focuses on optimizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and multicomponent reactions are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
11-methyl-13-(piperidin-1-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
11-methyl-13-(piperidin-1-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
Uniqueness
11-methyl-13-(piperidin-1-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile stands out due to its unique structural features and potential for diverse biological activities. Its piperidine moiety and complex tricyclic structure contribute to its distinct properties and applications .
Properties
IUPAC Name |
3-methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-3-9-16-15(2)17(14-22)20-23-18-10-5-6-11-19(18)25(20)21(16)24-12-7-4-8-13-24/h5-6,10-11H,3-4,7-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSRPFOPZFWMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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